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Introduction

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally bioavailable,
small-molecule inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2]
As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are key epigenetic regulators
frequently dysregulated in various cancers.[3][4] KDM4 enzymes play a crucial role in
tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2
and H3K36me3/2), thereby altering chromatin structure and gene expression.[4][5] This
document provides detailed application notes and experimental protocols for utilizing
Zavondemstat to investigate epigenetic regulation in cancer research.

Mechanism of Action

Zavondemstat functions as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate
(a-KG), binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an
increase in global histone methylation, particularly H3K9me3 and H3K36me3, which are
generally associated with transcriptional repression and activation, respectively. The resulting
epigenetic reprogramming can induce cell cycle arrest, apoptosis, and a reduction in the
cancer stem cell population.[3]
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Data Presentation

Preclinical Efficacy of Zavondemstat

Parameter Cell Lines | Model Result Reference
IC50 (KDM4 ,

o KDM4 isoforms A-D 80 nM [2]
Inhibition)

HT-29 (Colorectal),

_ KYSE-150
EC50 (Apoptosis
) (Esophageal), MDA- 33-92 nM [2]
Induction) )
MB-231 (Triple
Negative Breast)
Up to 3.2-fold
Multiple cancer cell increase in S-phase
Cell Cycle Arrest ] ] [2]
lines population after 72
hours
Cancer Stem Cell ] )
] In vivo models 4.4-fold reduction [2]
Reduction
, _ , _ Broadly effective in
In Vitro Proliferation ~300 cancer cell lines [2]

the majority

Phase 1 Clinical Trial Data (NCT05076552)

Parameter Patient Population Result Reference

23 response-
) evaluable patients )
Stable Disease (SD) ] ] 44% (10 patients) [61[7]
with advanced solid

tumors

23 response- ]
SD = 6 months ) 9% (2 patients) [61[7]
evaluable patients

Most Common Diarrhea (12%),
Treatment-Related ] fatigue (7%),

30 patients ] [6][7]
Adverse Events decreased appetite
(Grade 1-2) (7%), nausea (7%)
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Caption: Zavondemstat inhibits KDM4, preventing histone demethylation and altering gene

expression.
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In Vitro Analysis
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Caption: Workflow for evaluating Zavondemstat's effects on cancer cells in vitro.

Experimental Protocols
Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Zavondemstat on cancer cell lines.
Materials:

e Cancer cell lines of interest

e Zavondemstat (QC8222)

o Complete cell culture medium

o Phosphate-buffered saline (PBS)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e MTT solvent (e.g., 0.04 N HCI in isopropanol or DMSO)

o 96-well plates
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o Multichannel pipette
e Microplate reader
Procedure:
o Cell Seeding:
o Trypsinize and count cells.

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
e Zavondemstat Treatment:

o Prepare serial dilutions of Zavondemstat in complete medium. A suggested starting range
is 0.01 uM to 100 pM.

o Include a vehicle control (e.g., DMSO) at the same concentration as in the highest
Zavondemstat treatment.

o Carefully remove the medium from the wells and add 100 pL of the Zavondemstat
dilutions or vehicle control.

o Incubate for the desired time period (e.g., 24, 48, or 72 hours).
e MTT Addition and Incubation:
o After the incubation period, add 10 pL of 5 mg/mL MTT solution to each well.

o Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to

purple formazan crystals.
e Solubilization of Formazan:

o Carefully remove the medium containing MTT.
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o Add 100 pL of MTT solvent to each well.

o Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of
the formazan crystals.

e Absorbance Measurement:

o Measure the absorbance at 570 nm using a microplate reader.

o Use a reference wavelength of 630 nm to reduce background noise.
Data Analysis:
o Subtract the absorbance of the blank (medium only) from all readings.
o Calculate cell viability as a percentage of the vehicle-treated control.

e Plot the percentage of cell viability against the log of Zavondemstat concentration to
determine the IC50 value.

Chromatin Immunoprecipitation (ChiP) Assay

This protocol is for assessing the enrichment of specific histone modifications (e.g., H3K9me3)
at target gene promoters following Zavondemstat treatment.

Materials:

o Cancer cell lines

e Zavondemstat

o Formaldehyde (37%)
e Glycine (1.25 M)

e PBS

o Cell lysis buffer
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» Nuclear lysis buffer

e ChIP dilution buffer

o Antibodies: specific for the histone modification of interest (e.g., anti-H3K9me3) and a
negative control (e.g., Normal Rabbit IgG)

o Protein A/G magnetic beads

o Wash buffers (low salt, high salt, LiCl)

o Elution buffer

e Proteinase K

e Phenol:chloroform:isoamyl alcohol

e Ethanol

e Primers for gPCR targeting specific gene promoters

Procedure:

e Cross-linking and Cell Harvest:

Treat cells with Zavondemstat or vehicle for the desired time.

[¢]

[e]

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and
incubate for 10 minutes at room temperature.[8]

[e]

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for
5 minutes.[8]

[e]

Wash cells twice with ice-cold PBS and harvest by scraping.

e Cell Lysis and Chromatin Shearing:

o Lyse the cells to release the nuclei.
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o Resuspend the nuclear pellet in nuclear lysis buffer.

o Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of
sonication conditions is critical.

e Immunoprecipitation:

Dilute the sheared chromatin in ChlP dilution buffer.

[e]

Pre-clear the chromatin with Protein A/G beads.

o

[¢]

Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at
4°C with rotation.

[¢]

Add Protein A/G beads to capture the antibody-chromatin complexes.
e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specific binding.

o Elute the chromatin from the beads using elution buffer.
e Reverse Cross-linking and DNA Purification:
o Reverse the cross-links by incubating at 65°C overnight.
o Treat with RNase A and Proteinase K to remove RNA and protein.

o Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA
purification Kit.

e gPCR Analysis:
o Perform gPCR using primers specific to the promoter regions of target genes.

o Analyze the data using the percent input method or fold enrichment over IgG control.
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Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying changes in the expression of target genes in response to
Zavondemstat treatment.

Materials:
e Cancer cell lines
o Zavondemstat
o RNA extraction kit (e.g., TRIzol or column-based kits)
o Reverse transcription kit
e (PCR master mix (e.g., SYBR Green)
e Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
e PCR instrument
Procedure:
e RNA Extraction:
o Treat cells with Zavondemstat or vehicle for the desired time.
o Harvest cells and extract total RNA using your preferred method.
o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
e Reverse Transcription:

o Synthesize cDNA from 1-2 pg of total RNA using a reverse transcription kit according to
the manufacturer's instructions.

e qPCR:
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o Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should
contain cDNA, forward and reverse primers, and qPCR master mix.

o Include no-template controls (NTC) to check for contamination.

o Run the gPCR on a real-time PCR instrument using a standard cycling protocol (e.g.,
initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Normalize the Ct values of the target genes to the Ct value of the housekeeping gene
(ACH).

o Calculate the change in gene expression relative to the vehicle-treated control using the
2"N-AACt method.[9]

Conclusion

Zavondemstat is a potent and selective inhibitor of KDM4 histone demethylases with
promising preclinical and early clinical activity in cancer. The protocols outlined in this
document provide a framework for researchers to investigate the epigenetic mechanisms of
Zavondemstat and its therapeutic potential in various cancer models. Careful optimization of
experimental conditions will be crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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